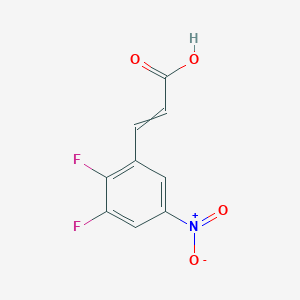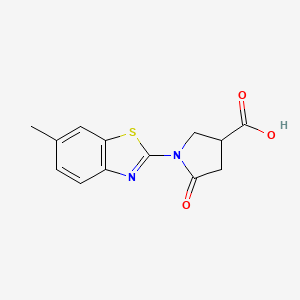
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific example involves the creation of heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various analytical, physical, and spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support leading to 3-amino-2-(indol-3-yl)imidazo[2,1-b][1,3]benzothiazoles is one example .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the ligands were characterized through various analytical, physical, and spectroscopic methods .Applications De Recherche Scientifique
Antimicrobial Activity
- Patel et al. (2010) synthesized compounds related to 1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid and found them to exhibit antimicrobial activity against various bacterial and fungal species, comparable to standard drugs in some cases. This highlights the potential of these compounds in antimicrobial applications (Patel & Shaikh, 2010).
- Another study by Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of similar pyridine derivatives, demonstrating variable and modest activity against investigated bacterial and fungal strains (Patel, Agravat & Shaikh, 2011).
Antioxidant Activity
- Tumosienė et al. (2019) synthesized derivatives of a similar compound and tested them for antioxidant activity. Some of these compounds showed potent antioxidant effects, even surpassing known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Potential in Cancer Research
- Budzisz et al. (2010) synthesized chelating ligands related to this chemical class and investigated their cytotoxic activity. They found that these compounds modulated the expression of BAX and P53 genes, indicating potential in cancer research (Budzisz et al., 2010).
Structural and Chemical Studies
- Extensive structural and chemical studies have been conducted on similar compounds to understand their properties and potential applications. Matczak-Jon et al. (2010) explored the solution properties of benzothiazolyl derivatives, contributing to our understanding of their chemical behavior and potential applications (Matczak-Jon et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-7-2-3-9-10(4-7)19-13(14-9)15-6-8(12(17)18)5-11(15)16/h2-4,8H,5-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMADVMTLAQNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



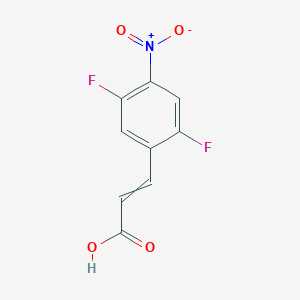
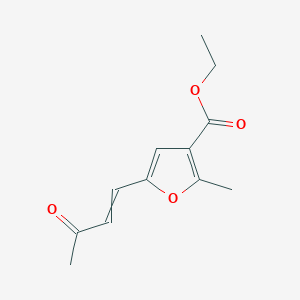

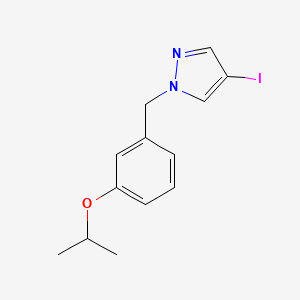
![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)
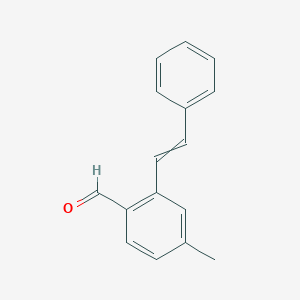

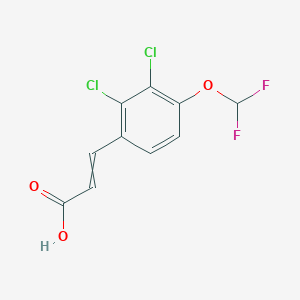
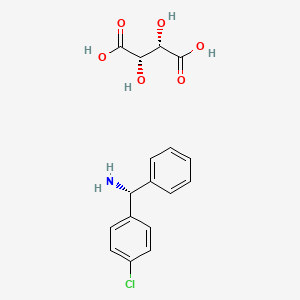
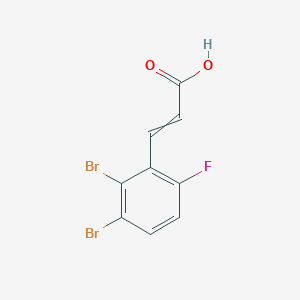
![[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate](/img/structure/B1413609.png)
![(1S,7S,9S)-5-Oxo-4-azatricyclo[4.2.1.03,7]non-2-ene-9-carboxylic acid](/img/structure/B1413611.png)
